molecular formula C7H12ClNO B13801003 2,4-Dimethylpyrrolidine-1-carbonyl chloride CAS No. 89629-91-4

2,4-Dimethylpyrrolidine-1-carbonyl chloride

Cat. No.: B13801003
CAS No.: 89629-91-4
M. Wt: 161.63 g/mol
InChI Key: SIQKTWNLFWXTDW-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrrolidine-1-carbonyl chloride is a heterocyclic organic compound featuring a pyrrolidine core substituted with methyl groups at positions 2 and 4, along with a reactive carbonyl chloride functional group at the 1-position. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of the carbonyl chloride group enhances its reactivity, making it a valuable electrophile in nucleophilic substitution or acylation reactions.

Properties

CAS No.

89629-91-4

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

2,4-dimethylpyrrolidine-1-carbonyl chloride

InChI

InChI=1S/C7H12ClNO/c1-5-3-6(2)9(4-5)7(8)10/h5-6H,3-4H2,1-2H3

InChI Key

SIQKTWNLFWXTDW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C1)C(=O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpyrrolidine-1-carbonyl chloride typically involves the reaction of 2,4-dimethylpyrrolidine with phosgene or thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

2,4-Dimethylpyrrolidine+Phosgene2,4-Dimethylpyrrolidine-1-carbonyl chloride+HCl\text{2,4-Dimethylpyrrolidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2,4-Dimethylpyrrolidine+Phosgene→2,4-Dimethylpyrrolidine-1-carbonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

2,4-Dimethylpyrrolidine-1-carbonyl chloride is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used to introduce the pyrrolidine moiety into drug candidates, enhancing their pharmacokinetic properties.

    Material Science: It is used in the synthesis of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-Dimethylpyrrolidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to modify the structure of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-dimethylpyrrolidine-1-carbonyl chloride with structurally related compounds, focusing on molecular properties, reactivity, and applications:

Compound Name Molecular Formula Purity Physical State Melting Point (°C) Boiling Point (°C) Key Functional Groups Reactivity/Applications
This compound C₇H₁₁ClNO* N/A Likely liquid N/A N/A Carbonyl chloride, pyrrolidine High reactivity in acylations; precursor for bioactive molecules.
trans-2,5-Dimethylpyrrolidine hydrochloride C₆H₁₄ClN 95% Solid N/A N/A Pyrrolidine, hydrochloride Used as a chiral building block; less reactive than acyl chlorides due to salt stability.
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride C₇H₈Cl₂N₂ 97% Solid N/A N/A Chloropyridine, pyrrolidine Potential kinase inhibitor; chlorine enhances electrophilicity for cross-coupling reactions.
1-Aminopyrrolidin-2-one hydrochloride C₄H₈ClN₂O 95% Solid 227 91.1 Pyrrolidinone, hydrochloride Utilized in peptide mimetics; thermal stability (high mp) compared to acyl chlorides.
3,4-Dimethylpyrrolidine-1-carbonyl thiazole derivative C₁₂H₁₈ClN₃OS N/A Solid N/A N/A Pyrrolidine, thiazole, carbonyl Demonstrates bioactivity in neurological studies; storage requires avoidance of heat .

*Inferred molecular formula based on structural analogs.

Key Findings:

Reactivity Differences: The carbonyl chloride group in this compound confers higher reactivity compared to hydrochlorides (e.g., trans-2,5-dimethylpyrrolidine hydrochloride) or pyrrolidinones (e.g., 1-aminopyrrolidin-2-one hydrochloride). This makes it more suitable for acylation reactions but necessitates careful handling to avoid decomposition . Chlorinated analogs like 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride exhibit enhanced electrophilicity, enabling participation in Suzuki-Miyaura or Ullmann couplings .

This could influence selectivity in asymmetric synthesis .

Thermal Stability: Compounds like 1-aminopyrrolidin-2-one hydrochloride (mp 227°C) are more thermally stable than acyl chlorides, which often require low-temperature storage to prevent hydrolysis or decomposition .

Biological Relevance :

  • Thiazole-containing derivatives (e.g., 3,4-dimethylpyrrolidine-1-carbonyl-thiazole) highlight the role of pyrrolidine-carbonyl motifs in drug design, particularly for targeting enzyme active sites .

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